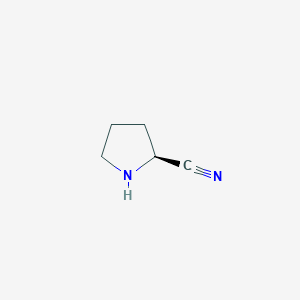

(2S)-pyrrolidine-2-carbonitrile

Vue d'ensemble

Description

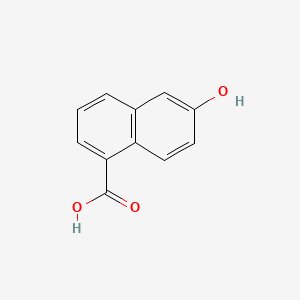

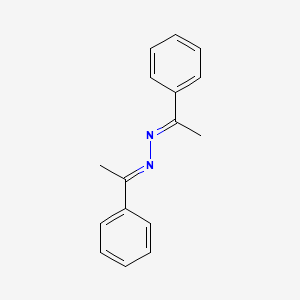

(2S)-pyrrolidine-2-carbonitrile is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (S)-pyrrolidine-2-carbonitrile is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

(S)-Pyrrolidine-2-carbonitrile interacts with DPP-IV, inhibiting its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin release, inhibits glucagon release, and slows gastric emptying .

Biochemical Pathways

The inhibition of DPP-IV by (S)-pyrrolidine-2-carbonitrile affects the GLP-1 pathway . In the presence of plasma DPP-IV, the active form of GLP-1 is rapidly inactivated due to the cleavage of a dipeptide from the N-terminus . By inhibiting DPP-IV, (S)-pyrrolidine-2-carbonitrile extends the half-life of GLP-1, enhancing insulin secretion and improving glucose tolerance .

Pharmacokinetics

It is known to be a synthesized compound widely employed in scientific research due to its versatility and optical activity .

Result of Action

The result of (S)-pyrrolidine-2-carbonitrile’s action is the enhancement of insulin secretion and improvement of glucose tolerance . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors offer several potential advantages over existing therapies including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .

Action Environment

The action of (S)-pyrrolidine-2-carbonitrile can be influenced by environmental factors. It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°C .

Propriétés

IUPAC Name |

(2S)-pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCEGDXFJIYES-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of the (2S)-pyrrolidine-2-carbonitrile derivatives contribute to their inhibitory activity against DPPs?

A1: The research paper focuses on the synthesis and evaluation of various this compound derivatives as DPP inhibitors []. While the paper does not delve into specific structure-activity relationship (SAR) studies, it highlights the importance of the substituents attached to the pyrrolidine ring, particularly at the 4-position, for DPP inhibitory activity. The presence of fluorine at the 4-position of the pyrrolidine ring is a common structural feature among the synthesized compounds []. Further research would be needed to elucidate the specific contributions of different substituents to DPP binding affinity and selectivity.

Q2: What are the potential therapeutic applications of DPP inhibitors containing the this compound scaffold?

A2: DPPs are a family of enzymes involved in the regulation of various physiological processes, and dysregulation of DPP activity has been implicated in several diseases []. While the specific therapeutic applications of the synthesized this compound derivatives are not explicitly discussed in the paper, DPP inhibitors, in general, have shown promise in the treatment of conditions such as type 2 diabetes, inflammatory diseases, and cancer. The this compound derivatives presented in this research could potentially serve as starting points for the development of novel therapeutics targeting DPPs for various diseases. Further research is necessary to explore the therapeutic potential of these compounds in detail.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

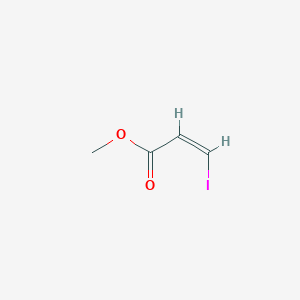

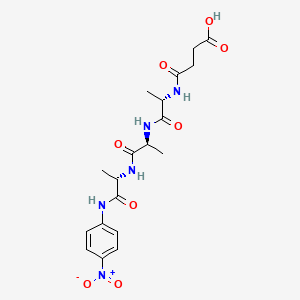

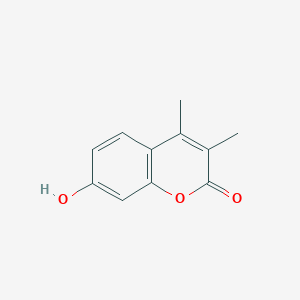

![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)